Cerous chloride heptahydrate

Description

Significance in Contemporary Chemical Sciences

The importance of cerous chloride heptahydrate in the chemical sciences is multifaceted. It is recognized as a cost-effective and environmentally friendly Lewis acid, a type of chemical species that can accept an electron pair. researchgate.net This property makes it an effective catalyst in a variety of organic transformations, enhancing reaction rates and yields. researchgate.netchemimpex.com

In the realm of organic synthesis, it is notably used in the Luche reduction, a method for the selective reduction of α,β-unsaturated carbonyl compounds to allylic alcohols. This reaction, conducted in the presence of sodium borohydride (B1222165), shows high selectivity that is not achieved with sodium borohydride alone. wikipedia.org Furthermore, it is employed in allylation reactions, Michael addition reactions, and the synthesis of heterocyclic compounds like 2-quinolones. chemicalbook.com

Beyond organic synthesis, cerous chloride heptahydrate is a vital precursor in materials science. It is used to produce cerium oxide nanoparticles, which have applications in catalysis and as polishing agents. chemimpex.comchemicalbook.com These nanoparticles also exhibit potential in biomedical fields. Additionally, the compound is utilized in the manufacturing of advanced ceramics and glasses, contributing to improved thermal stability and optical properties. zegmetal.comchemimpex.com Its role extends to the electronics industry in the fabrication of phosphors for LED lighting and display technologies. chemimpex.com

Scope of Academic Inquiry and Research Trajectories

Academic research on cerous chloride heptahydrate is broad, spanning catalysis, materials science, and even environmental applications. zegmetal.comchemimpex.com Current research trajectories are focused on several key areas:

Development of Novel Catalytic Systems: Researchers are continuously exploring new applications of cerous chloride heptahydrate as a catalyst, often in combination with other reagents, to develop more efficient and selective synthetic methods. chemicalbook.comresearchgate.net This includes its use in multi-component reactions and under environmentally benign conditions, such as in aqueous solutions or solvent-free systems. researchgate.net

Synthesis of Advanced Nanomaterials: A significant area of investigation involves the use of cerous chloride heptahydrate as a precursor for synthesizing cerium-based nanomaterials with tailored properties. chemicalbook.com This includes the fabrication of cerium oxide thin films and nanocrystals for applications in electrochemical sensing and photocatalysis. chemicalbook.com

Corrosion Inhibition: Studies have shown that cerous chloride heptahydrate can act as an effective corrosion inhibitor for aluminum alloys. researchgate.net Research in this area focuses on understanding the mechanism of inhibition and developing protective coatings. researchgate.net

The versatility of cerous chloride heptahydrate ensures its continued importance in academic and industrial research, with ongoing studies promising to uncover new applications and further refine its existing uses.

Properties of Cerous Chloride Heptahydrate

| Property | Value |

|---|---|

| Chemical Formula | CeCl₃·7H₂O |

| Molar Mass | 372.58 g/mol wikipedia.org |

| Appearance | White to yellow crystalline granular solid zegmetal.comwikipedia.org |

| Melting Point | 90 °C (decomposes) wikipedia.org |

| Solubility | Highly soluble in water and ethanol (B145695) zegmetal.comwikipedia.org |

Key Research Applications of Cerous Chloride Heptahydrate

| Research Area | Specific Application |

|---|---|

| Organic Synthesis | Catalyst for Luche reduction, allylation, and Michael addition reactions. chemicalbook.com |

| Materials Science | Precursor for cerium oxide nanoparticles, advanced ceramics, and phosphors. chemimpex.comchemicalbook.com |

| Corrosion Science | Corrosion inhibitor for aluminum alloys. researchgate.net |

| Environmental Science | Used in the development of catalysts for removing pollutants. chemimpex.com |

Properties

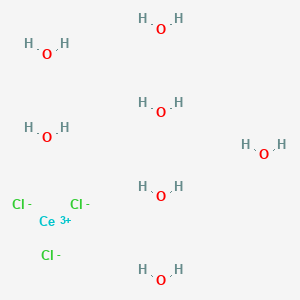

CAS No. |

18618-55-8 |

|---|---|

Molecular Formula |

CeCl3H2O |

Molecular Weight |

264.49 g/mol |

IUPAC Name |

cerium(3+);trichloride;hydrate |

InChI |

InChI=1S/Ce.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |

InChI Key |

SMKFCFKIYPLYNY-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Ce+3] |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Ce+3] |

Other CAS No. |

18618-55-8 |

Pictograms |

Irritant |

Synonyms |

CeCl3 cerium trichloride cerium(III) chloride cerous chloride cerous chloride heptahydrate cerous chloride hexahydrate cerous chloride octahydrate cerous chloride, 141Ce-labeled cerous chloride, 144Ce-labeled |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Preparation of Anhydrous Cerium(III) Chloride from Cerous Chloride Heptahydrate

Anhydrous cerium(III) chloride is a vital reagent, particularly in organic synthesis, where its Lewis acidity is harnessed for reactions like the Luche reduction and alkylations of ketones. chemeurope.comnanoshel.com The efficacy of these reactions is highly dependent on the anhydrous nature of the salt, as moisture can lead to unwanted side reactions and catalyst deactivation. researchgate.net Consequently, the dehydration of the readily available cerous chloride heptahydrate is a critical and frequently performed laboratory procedure.

The conversion of cerous chloride heptahydrate to its anhydrous form is not straightforward, as simple heating can lead to hydrolysis and the formation of cerium oxychloride (CeOCl). chemeurope.comwikipedia.org To circumvent this, several dehydration protocols have been developed.

Thermal and Vacuum Dehydration: A common method involves the gradual heating of the heptahydrate under vacuum. chemeurope.comwikipedia.org One procedure details warming powdered cerium(III) chloride heptahydrate to 90-100°C under a vacuum of 0.1-0.2 mm Hg to yield the monohydrate (CeCl₃·H₂O). orgsyn.org Subsequent heating of the monohydrate to 140-150°C under the same reduced pressure for several hours affords the anhydrous salt. orgsyn.org While effective for laboratory-scale synthesis, this method may still produce a product containing small amounts of CeOCl. chemeurope.com Studies on the thermal decomposition in air show that the dehydration reaction completes at 224°C, but hydrolysis begins at 170°C. cnnmol.comresearchgate.net

Chemical Dehydration Agents: To achieve higher purity and suppress hydrolysis, chemical dehydrating agents are often employed.

Ammonium (B1175870) Chloride: Heating cerous chloride heptahydrate with 4–6 equivalents of ammonium chloride (NH₄Cl) to 400°C under a high vacuum is a reliable method for producing pure anhydrous CeCl₃. chemeurope.comwikipedia.orgwikiwand.com A patented process involves mixing the heptahydrate with ammonium chloride in a 4:1 weight ratio and applying a programmed heating schedule up to 360°C under vacuum, yielding a product with over 99.9% purity and less than 0.1% water content. google.com The ammonium chloride serves to suppress the formation of oxychlorides.

Thionyl Chloride: Another effective method is to heat the heptahydrate with an excess of thionyl chloride (SOCl₂) for several hours. chemeurope.comwikipedia.orgwikiwand.com This vigorous reagent efficiently removes water, ensuring an anhydrous product.

The choice of dehydration method significantly impacts the resulting anhydrous cerium(III) chloride's catalytic activity. Insufficient drying reduces its Lewis acidity, while excessive heating can degrade its crystallinity, both of which negatively affect its performance in organometallic reactions.

Table 1: Comparison of Dehydration Protocols for Cerous Chloride Heptahydrate

| Dehydration Method | Temperature | Reagents/Conditions | Purity/Notes | Source(s) |

| Thermal/Vacuum | 90-150°C | Gradual heating under vacuum (0.1-0.2 mm Hg) | May contain small amounts of CeOCl impurity. | chemeurope.comwikipedia.orgorgsyn.org |

| Ammonium Chloride | 120-400°C | 4-6 equivalents of NH₄Cl under high vacuum | Yields pure anhydrous CeCl₃; suppresses hydrolysis. | chemeurope.comwikipedia.orgwikiwand.com |

| Thionyl Chloride | Reflux | Excess SOCl₂ | Efficiently removes water to produce anhydrous salt. | chemeurope.comwikipedia.org |

The purity of anhydrous cerium(III) chloride is paramount for its successful application in research, especially in organometallic chemistry. The primary impurity of concern is cerium oxychloride (CeOCl), which can form during dehydration if moisture is not carefully excluded. wikipedia.org The presence of even small amounts of water or CeOCl can significantly lower the yield and selectivity of reactions. orgsyn.org

Anhydrous cerium(III) chloride is a white, hygroscopic solid that rapidly absorbs moisture from the atmosphere to re-form hydrates. wikipedia.orgwikiwand.com Therefore, it must be handled and stored under an inert atmosphere, such as in a glovebox or a sealed vessel, to maintain its anhydrous state. orgsyn.org For optimal results in sensitive reactions, it is often recommended to dry the anhydrous salt under vacuum at 140-150°C for an hour immediately before use. orgsyn.org

Cerous Chloride Heptahydrate as a Precursor for Advanced Materials

Beyond its role in fundamental organic synthesis, cerous chloride heptahydrate is a valuable precursor for the synthesis of advanced materials, most notably cerium oxide nanoparticles (CeO₂ NPs), also known as nanoceria. nanoshel.comchemicalbook.com

Cerium oxide nanoparticles are widely studied for their catalytic and biomedical applications, which stem from the reversible oxidation state of cerium (Ce³⁺/Ce⁴⁺) on their surface. nih.govucf.edu Cerous chloride heptahydrate is a common starting material for producing these nanoparticles through various synthetic routes. chemicalbook.comnih.gov For instance, in a microemulsion method, cerous chloride heptahydrate can be used as the cerium source, with surfactants employed to control particle size and stability. nih.gov Another approach involves reacting it with sodium oleate (B1233923) to form a cerium-oleate complex, which is then decomposed to yield CeO₂ nanoparticles. nanoshel.com

The choice of the cerium precursor salt, and specifically its anion, has a significant impact on the physicochemical properties of the resulting cerium oxide nanoparticles. ucf.edunih.gov Research comparing nanoparticles synthesized from cerium(III) chloride, nitrate (B79036), acetate, and sulfate (B86663) under identical wet chemical conditions has revealed that the precursor anion affects properties such as hydrodynamic size, dispersion stability, and catalytic activity. nih.govresearchgate.net

Nanoparticles synthesized from cerium(III) chloride and cerium(III) nitrate precursors have been shown to exhibit higher superoxide (B77818) dismutase (SOD)-mimetic activities compared to those made from other salts. nih.govacs.org The presence of the chloride and nitrate anions can alter the oxidation potentials of the nanoparticles. ucf.edu The different anions influence the nucleation and growth kinetics during synthesis, leading to variations in the final particle size, which in turn affects the surface area and catalytic performance. nih.gov

Table 2: Influence of Precursor Anion on Cerium Oxide Nanoparticle (CNP) Properties

| Precursor Anion | Cerium Salt Example | Effect on CNP Properties | Source(s) |

| Chloride (Cl⁻) | Cerium(III) chloride | Higher SOD-mimetic activity, affects oxidation potential and particle size. | nih.govacs.orgrsc.org |

| Nitrate (NO₃⁻) | Cerium(III) nitrate | Higher SOD-mimetic activity, affects oxidation potential and particle size. | nih.govacs.orgrsc.org |

| Acetate (CH₃COO⁻) | Cerium(III) acetate | Lower α-glucosidase enzyme inhibition activity compared to chloride and nitrate derived NPs. | rsc.org |

| Sulfate (SO₄²⁻) | Cerium(III) sulfate | Affects physicochemical properties like dispersion stability and surface chemistry. | nih.govresearchgate.net |

Hydrothermal synthesis is a robust method for producing crystalline nanoparticles with controlled morphologies. researchgate.netglobalscientificjournal.com In this technique, an aqueous solution of the precursor is heated in a sealed vessel (autoclave) to generate high temperatures and pressures. tesisenred.net Cerous chloride heptahydrate has been successfully used as the cerium source in hydrothermal methods to create CeO₂ nanoparticles. researchgate.net

In one example of a hydrothermal route, cerous chloride heptahydrate and citric acid were added to ammonium hydroxide (B78521). uky.edu The mixture was then heated in an autoclave, resulting in a stable, well-dispersed sol of ceria nanoparticles. uky.edu The parameters of the hydrothermal process, such as temperature, pH, precursor concentration, and reaction time, can be manipulated to control the size and shape of the resulting nanostructures, yielding nanocubes, nanorods, and spherical particles. nih.govresearchgate.net

Synthesis of Cerium Oxide Nanoparticles

Green Synthesis Approaches (e.g., Plant Extracts)

Green synthesis methods are increasingly favored for producing nanoparticles due to their eco-friendly and cost-effective nature. nih.gov These methods utilize natural resources like plant extracts, which contain biomolecules that act as reducing and capping agents, to convert metal salts into nanostructured materials. nih.gov

Cerous chloride heptahydrate is a common precursor in the green synthesis of cerium oxide nanoparticles (CeO₂ NPs). For instance, an aqueous extract of Aquilegia pubiflora has been used to synthesize 28 nm CeO₂ NPs from cerous chloride heptahydrate. rsc.org The phytochemicals in the extract, such as flavonoids and hydroxycinnamic acid derivatives, facilitate the reduction and stabilization of the nanoparticles. rsc.org Similarly, extracts from various other plants, including Moringa oleifera, Gloriosa superba, and Jatropha curcus, have been successfully employed to create CeO₂ NPs with diverse morphologies and sizes, demonstrating the versatility of this green approach. nih.gov

| Plant Extract | Precursor | Nanoparticle Size | Morphology |

| Aquilegia pubiflora | Cerous chloride heptahydrate | 28 nm | - |

| Moringa oleifera L. | - | 100 nm | Spherical |

| Jatropha curcus | - | 3-5 nm | Monodispersed |

| Oleo Europaea | - | 24 nm | Spherical |

| Rubia cordifolia | - | 26 nm | Hexagonal |

| Pedalium murex L. | - | 5-55 nm | Nanorod |

| Acalypha indica | Cerous chloride heptahydrate | 8-54 nm | Elliptical spherical |

Fabrication of Thin Films (e.g., CeO₂)

Cerous chloride heptahydrate serves as a precursor in the fabrication of cerium oxide (CeO₂) thin films, which have applications in electronics and solar cells. researchgate.netias.ac.in These films can be deposited on various substrates, such as glass, using techniques like sol-gel spin coating and spray pyrolysis. researchgate.netchemicalbook.comsigmaaldrich.com

In the sol-gel method, a solution containing cerous chloride heptahydrate, often mixed with a solvent like ethanol (B145695) and an additive such as citric acid, is spin-coated onto a substrate. ias.ac.in The films are then annealed at elevated temperatures to induce crystallization. researchgate.net The resulting CeO₂ thin films are typically polycrystalline with a cubic fluorite structure. researchgate.netresearchgate.net The properties of the films, including their structural, electrochemical, and optical characteristics, are influenced by the preparation conditions. researchgate.net For example, the thickness and refractive index of the films can be controlled, which is crucial for their application as gate dielectrics in CMOS technology. ias.ac.in

Spray pyrolysis is another method where an aqueous solution of cerous chloride heptahydrate is sprayed onto a heated substrate, leading to the thermal decomposition of the precursor and the formation of a CeO₂ film. researchgate.net Films produced by this method have been shown to be dense, well-adhered, and free of cracks when deposited at temperatures above 400°C. researchgate.net

Doping Strategies for Nanocrystal Synthesis (e.g., ZnO, CeO₂)

Cerous chloride heptahydrate is utilized as a dopant in the synthesis of nanocrystals to enhance their properties for specific applications, such as electrochemical sensing and photocatalysis. chemicalbook.comsigmaaldrich.com Doping involves introducing a small amount of cerium into the crystal lattice of another material, like zinc oxide (ZnO) or cerium oxide (CeO₂), to modify its electronic and optical properties. researchgate.netmdpi.com

For instance, cerium-doped ZnO nanoparticles have been synthesized using a chemical precipitation technique where cerous chloride heptahydrate is added to a solution containing a zinc precursor. mdpi.com The resulting Ce-doped ZnO nanoparticles exhibit improved performance in the electrochemical detection of hydrogen peroxide. mdpi.com Similarly, doping CeO₂ with chromium has been shown to enhance its photocatalytic activity for the degradation of organic dyes. researchgate.net The introduction of dopants can create defects and alter the bandgap of the host material, which can improve its catalytic efficiency. researchgate.net

Formation of Ceria Nanosystems (e.g., Nanorods)

The controlled synthesis of ceria (CeO₂) nanosystems with specific morphologies, such as nanorods, is crucial for their application in catalysis and other fields. rsc.orgrsc.org Cerous chloride heptahydrate is a key precursor in methods aimed at producing these structured nanomaterials. rsc.orgrsc.org

One approach to forming ceria nanorods involves a precipitation reaction where cerous chloride heptahydrate is reacted with an ammonium hydroxide solution. rsc.orgrsc.org The morphology of the resulting nanoparticles can be influenced by the reaction pH; at low pH, nanoparticles are formed, while at higher pH, the length of the nanorods increases. rsc.org Another facile method for synthesizing Ce(OH)₃ nanorods, which can then be converted to CeO₂ nanorods, utilizes the common ion effect by introducing ions like NH₄⁺ and Cl⁻ into the reaction mixture. researchgate.net

Preparation of Functionalized Composites (e.g., Carbon Nanofiber Composites)

Cerous chloride heptahydrate is used in the synthesis of functionalized composites, such as those involving carbon nanofibers (CNFs), for applications in areas like fuel cell technology. chemicalbook.comsigmaaldrich.com These composites combine the properties of cerium-based materials with the high surface area and conductivity of carbon nanostructures.

In one method, a composite material is prepared by electrospinning a solution containing polyacrylonitrile (B21495) (PAN), a carbon source like Vulcan XC72, and metal salts including cerous chloride heptahydrate. mdpi.com The resulting nanofiber mat is then pyrolyzed to create carbon nanofibers embedded with metal nanoparticles. mdpi.com These composite materials have been investigated for their potential use as cathodes in high-temperature polymer electrolyte membrane fuel cells. mdpi.com The presence of cerium in the composite can enhance the catalytic activity and stability of the material. researchgate.net

Synthesis of Inorganic Biomaterials (e.g., Cerium Chlorapatite)

Cerous chloride heptahydrate is a precursor in the synthesis of inorganic biomaterials like cerium chlorapatite. nih.gov These materials are of interest for biomedical applications due to the biological activity of cerium ions, which can promote bone metabolism and have anti-inflammatory properties. nih.gov

A mechanochemical method has been developed to synthesize cerium-containing chlorapatite using cerous chloride heptahydrate, dicalcium phosphate (B84403) dihydrate, and calcium hydroxide as raw materials. nih.gov This method is considered more efficient and cost-effective than traditional precipitation methods. nih.gov The resulting cerium chlorapatite can act as a sustained-release bioceramic for cerium ions. nih.gov

Role in Optical Material Development

Cerous chloride heptahydrate plays a significant role in the development of optical materials, including phosphors for LED lighting and displays, as well as UV-resistant glass. pubcompare.aizegmetal.commade-in-china.com Cerium-doped materials often exhibit unique luminescent properties.

It serves as a critical precursor for creating advanced phosphor technologies. pubcompare.ai The ability of cerium-doped glass to block ultraviolet light is utilized in the manufacturing of specialized glassware and aerospace windows. made-in-china.com Furthermore, cerium trichloride (B1173362) is used to produce phosphors that enhance the brightness and efficiency of LEDs and fluorescent lamps. zegmetal.com The optical properties of materials containing cerium, such as their absorption and emission spectra, are key to their functionality in these applications. nih.govpubcompare.ai For example, cerium oxide nanoparticles can exhibit a strong absorption band in the UV region, making them suitable for use as UV-shielding materials. nih.gov

Application in Semiconductor Material Fabrication

Cerous chloride heptahydrate (CeCl₃·7H₂O) serves as a vital precursor in the synthesis of cerium-based semiconductor materials, most notably cerium oxide (CeO₂). The choice of the cerium precursor is a critical factor that influences the morphology, crystal structure, and ultimately, the functional properties of the resulting semiconductor nanoparticles. The chloride anion in cerous chloride heptahydrate plays a significant role in directing the formation of specific nanostructures during synthesis. frontiersin.org

Hydrothermal synthesis is a common method employed for preparing CeO₂ nanoparticles from cerous chloride heptahydrate. frontiersin.org In this process, an aqueous solution of CeCl₃·7H₂O is subjected to high temperatures and pressures. Research has demonstrated that using cerous chloride heptahydrate as the precursor often leads to the formation of rod-like CeO₂ nanostructures (nanorods). frontiersin.org For instance, hydrothermal synthesis using CeCl₃·7H₂O at temperatures around 160-180°C has successfully produced CeO₂ nanorods with lengths ranging from 200 to 400 nm and diameters of approximately 20 nm. frontiersin.org

These specific morphologies are directly linked to the material's performance in various applications. It has been observed that the rod-like CeO₂ nanoparticles synthesized from cerous chloride heptahydrate exhibit high efficiency in the photocatalytic reduction of CO₂ and superior catalytic activity for CO oxidation compared to CeO₂ nanocubes synthesized from other precursors like cerium(III) nitrate hexahydrate. frontiersin.org The distinct morphology contributes to a higher catalytic activity, as seen in the transamidation of acetamide, where rod-like CeO₂ produced the highest conversion rates. frontiersin.org

Cerous chloride heptahydrate is also utilized in other synthesis techniques, such as simple chemical precipitation methods, to create doped semiconductor nanoparticles. For example, it has been used to synthesize cerium-doped zinc sulfide (B99878) (ZnS) nanorods with a unique flower-shaped morphology. d-nb.info This highlights the versatility of CeCl₃·7H₂O as a cerium source for creating complex semiconductor nanostructures with tailored optical and electronic properties. d-nb.infozegmetal.com

Table 1: Influence of Cerium Precursor on CeO₂ Nanoparticle Morphology and Application

| Cerium Precursor | Synthesis Method | Reaction Temperature (°C) | Resulting CeO₂ Morphology | Noted Application/Finding |

|---|---|---|---|---|

| Cerous chloride heptahydrate (CeCl₃·7H₂O) | Hydrothermal | 160-180 | Nanorods (200-400 nm length, 20 nm diameter) | Efficient photocatalytic CO₂ reduction; Highest activity in transamidation of acetamide. frontiersin.org |

| Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) | Hydrothermal | 110-140 | Nanocubes (~30 nm length) | Used for comparison in photocatalytic and oxidation studies. frontiersin.org |

| Cerous chloride heptahydrate (CeCl₃·7H₂O) | Green Synthesis (using M. indica leaf extract) | 80 | Nanoparticles (Crystallite size 13-18 nm) | Demonstrated differences in structural and morphological properties compared to nitrate precursor. d-nb.info |

| Cerous chloride heptahydrate (CeCl₃·7H₂O) | Chemical Precipitation | 80 | Doped ZnS nanorods (flower-like morphology) | Synthesis of Ce³⁺-doped ZnS semiconductors. d-nb.info |

Precursor for Mesoporous Cerium-Modified Materials (e.g., Ce-MCM-41)

Cerous chloride heptahydrate is extensively used as a cerium source for the synthesis of cerium-modified mesoporous silica (B1680970) materials, such as Ce-MCM-41. dntb.gov.uamdpi.com These materials are of significant interest due to their ordered porous structure, high surface area, and catalytic potential. elsevier.com The incorporation of cerium into the MCM-41 silica framework introduces active sites that are crucial for various catalytic reactions. elsevier.com

The choice of the cerium precursor, specifically cerous chloride heptahydrate versus cerium(III) nitrate hexahydrate, has a profound impact on the final properties and catalytic performance of the Ce-MCM-41 material. dntb.gov.uamdpi.com When CeCl₃·7H₂O is used (yielding a catalyst often denoted as Ce-MCM-Cl), the resulting material exhibits distinct structural, morphological, and textural characteristics compared to the material synthesized with a nitrate precursor (Ce-MCM-NO₃). mdpi.com

A proposed mechanism for cerium incorporation suggests that [Ce(OH)₃] species form and interact with silicate (B1173343) anions via hydrogen bonds. mdpi.com During the condensation process, this leads to the formation of Ce-O-Si bonds within the framework, which can cause some distortion of the typical hexagonal mesoporous structure of MCM-41. mdpi.com The nature of the anion (Cl⁻ vs. NO₃⁻) influences this process. Nitrate ions (NO₃⁻) have a stronger binding affinity to the cetyltrimethylammonium (CTA⁺) surfactant micelles used as a template in the synthesis. mdpi.com This stronger interaction in the case of the nitrate precursor is believed to promote the formation of non-framework CeO₂ species on the surface of the MCM-41 after calcination. mdpi.com

These differences in cerium incorporation and species distribution directly affect catalytic activity. In the solvent-free liquid-phase oxidation of benzyl (B1604629) alcohol, Ce-MCM-41 synthesized from cerous chloride heptahydrate (Ce-MCM-Cl) demonstrated higher conversions of benzyl alcohol and better yields of benzaldehyde (B42025). dntb.gov.uamdpi.com Conversely, the catalyst prepared from the nitrate precursor (Ce-MCM-NO₃) showed higher selectivity towards benzaldehyde and greater resistance to deactivation over multiple catalytic cycles. dntb.gov.uamdpi.com This underscores the critical role of cerous chloride heptahydrate in fine-tuning the catalyst's properties for specific applications. researchgate.net

Table 2: Comparison of Ce-MCM-41 Synthesized with Different Cerium Precursors

| Property/Parameter | Ce-MCM-Cl (from CeCl₃·7H₂O) | Ce-MCM-NO₃ (from Ce(NO₃)₃·6H₂O) | Reference |

|---|---|---|---|

| Cerium Incorporation | Formation of framework Ce-O-Si bonds. | Preferential formation of non-framework CeO₂ species on the surface. | mdpi.com |

| Catalytic Performance (Benzyl Alcohol Oxidation) | Achieved better benzyl alcohol conversions and benzaldehyde yields. | Offered increased benzaldehyde selectivity. | dntb.gov.uamdpi.com |

| Catalyst Reusability | Less resistant to deactivation over three catalytic runs. | More resistant to deactivation. | dntb.gov.ua |

| Anion-Template Interaction | Weaker interaction between Cl⁻ and CTA⁺ micelles. | Stronger binding of NO₃⁻ to CTA⁺ micelles, leading to aggregated cerium species. | mdpi.com |

Role as a Lewis Acid Catalyst

Cerium(III) chloride is recognized as an effective and mild Lewis acid catalyst in a range of organic reactions. scielo.brhimedialabs.comnih.gov The Lewis acidity of the Ce³⁺ ion is central to its function; it can coordinate with carbonyl oxygen atoms, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. wikipedia.orgchemicalbook.com This activation is crucial for numerous transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. unicam.it Unlike many other Lewis acids, cerium(III) chloride is water-tolerant, which allows for its use in less stringent reaction conditions. scielo.br Its catalytic activity has been harnessed for various reactions, such as the deprotection of alcohol protecting groups, Michael additions, and the synthesis of methoxime derivatives from aldehydes and ketones. nih.govchemicalbook.comresearchgate.net

Promotion of Nucleophilic Addition Reactions

Cerous chloride heptahydrate plays a pivotal role in promoting nucleophilic addition reactions to carbonyl compounds, a cornerstone of carbon-carbon bond formation. orgsyn.org The addition of organometallic reagents like organolithiums or Grignard reagents to aldehydes and ketones can often be complicated by side reactions. The presence of cerium(III) chloride significantly enhances the desired nucleophilic addition while mitigating these unwanted pathways. iupac.org

Organocerium reagents are typically prepared in situ through the transmetalation of organolithium or Grignard reagents with anhydrous cerium(III) chloride. researchgate.netwikipedia.org The heptahydrate form is commercially available and can be dehydrated to the anhydrous form needed for these reactions. iupac.orgwikipedia.org The resulting organocerium compounds, often formulated as "RCeCl₂", exhibit reactivity that is distinct from their organolithium or Grignard precursors. wikipedia.org These reagents are highly nucleophilic, allowing for effective addition to a wide range of carbonyl substrates, including imines, without the need for additional catalysts. wikipedia.org Their utility is demonstrated in numerous total synthesis campaigns, where they facilitate key bond-forming steps. wikipedia.org

A significant advantage of using organocerium reagents is their reduced basicity compared to organolithiums and Grignards. iupac.orgwikipedia.org This property is crucial when reacting with easily enolizable ketones. orgsyn.org Stronger bases can deprotonate the α-carbon of the ketone, leading to enolate formation (enolization) at the expense of nucleophilic addition. The use of cerium(III) chloride generates a less basic organometallic species that favors the addition pathway, leading to higher yields of the desired alcohol product. orgsyn.orgiupac.org This method effectively suppresses not only enolization but also other side reactions such as reduction and condensation. orgsyn.org

| Reagent System | Substrate | Product | Yield (%) | Side Product(s) / Recovered SM (%) |

| Butyllithium (B86547) | α-Tetralone | 1-Butyl-1,2,3,4-tetrahydro-1-naphthol | 26 | 55 (Recovered Ketone) |

| Butyllithium / CeCl₃ | α-Tetralone | 1-Butyl-1,2,3,4-tetrahydro-1-naphthol | 97 | - |

| Butylmagnesium bromide | α-Tetralone | 1-Butyl-1,2,3,4-tetrahydro-1-naphthol | 92 | - |

This table illustrates the effectiveness of CeCl₃ in suppressing enolization in the reaction of butyllithium with α-tetralone, leading to a significantly higher yield of the desired tertiary alcohol. orgsyn.org

Organocerium reagents exhibit remarkable regioselectivity in reactions with α,β-unsaturated carbonyl compounds (enones). iupac.orgwikipedia.org While organolithium and Grignard reagents often yield a mixture of 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon) products, organocerium reagents strongly favor the 1,2-addition pathway. orgsyn.orgiupac.org This high regioselectivity is attributed to the oxophilicity of the trivalent cerium ion. iupac.org It coordinates strongly to the carbonyl oxygen, activating the carbonyl carbon for direct nucleophilic attack and kinetically favoring the formation of the 1,2-adduct, which is then trapped as a stable cerium alkoxide, preventing reversal or rearrangement. iupac.org This selectivity makes cerium-based reagents highly valuable for the synthesis of allylic alcohols from enones. wikipedia.org

Specific Organic Transformations

One of the most prominent applications of cerous chloride heptahydrate is in the Luche reduction. wikipedia.orgthermofisher.com This reaction provides a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, effectively suppressing the competing 1,4-conjugate reduction. wikipedia.orgthermofisher.comrsc.org The reaction is typically carried out using sodium borohydride (B1222165) in a protic solvent like methanol (B129727), with a stoichiometric amount of CeCl₃·7H₂O. wikipedia.orgwikipedia.orgresearchgate.net

The role of cerium(III) chloride is multifaceted. It is believed to act as a Lewis acid, activating the carbonyl group towards attack. wikipedia.org Furthermore, it facilitates the in-situ formation of harder reducing agents, such as sodium trimethoxyborohydride, through alcoholysis of the borohydride. organic-chemistry.org According to Hard-Soft Acid-Base (HSAB) theory, the hard carbonyl carbon prefers to react with a hard nucleophile, leading to the observed high selectivity for 1,2-addition. wikipedia.orgorganic-chemistry.org The Luche reduction is prized for its mild conditions, high yields, and functional group tolerance, making it a staple in natural product synthesis. thermofisher.com

| Substrate | Product | Yield (%) (1,2-addition) |

| Carvone | Allylic Alcohol | >99 |

| Progesterone | Allylic Alcohol | 96 |

| Testosterone | Allylic Alcohol | 98 |

This table shows the high yields of allylic alcohols obtained from the Luche reduction of various natural enones, demonstrating the reaction's high regioselectivity for 1,2-reduction. rsc.org

Environmental Remediation and Analytical Applications

Removal of Aqueous Pollutants (e.g., Heavy Metals, Phosphorus)

Cerous chloride heptahydrate plays a significant role in environmental remediation, particularly in the removal of pollutants from wastewater. netascientific.com Its effectiveness stems from the reactive nature of the cerium(III) ion in solution.

One of its primary applications is in the removal of phosphorus from wastewater. mdpi.com Studies have demonstrated that cerium-based coagulants can be highly efficient in precipitating phosphate (B84403) ions. mdpi.comresearchgate.net Research comparing cerium with traditional coagulants like aluminum sulfate (B86663) (alum) has shown that cerium can achieve superior phosphorus removal at lower doses and across a wider pH range. mdpi.com For instance, cerium has been reported to achieve up to 98.9% phosphorus removal. mdpi.comresearchgate.net

Beyond phosphorus, cerium-containing materials, often derived from precursors like cerous chloride heptahydrate, are effective in removing heavy metals from aqueous solutions. researchgate.netmdpi.com The methodologies for heavy metal removal often involve processes like coagulation, flocculation, and precipitation. nih.gov

The following table summarizes the performance of cerium in pollutant removal based on experimental findings.

| Pollutant | Removal Efficiency | Optimal Conditions | Reference |

| Phosphate (PO₄³⁻-P) | Up to 98.9% | 1.5 mg-Ce/mg-P dose, effective across pH 3-10 | mdpi.com |

| Chemical Oxygen Demand (COD) | Up to 27.9% | Achieved alongside phosphorus removal | mdpi.comresearchgate.net |

Mechanisms of Pollutant Complexation and Precipitation

The efficacy of cerous chloride heptahydrate in environmental remediation is rooted in the specific chemical interactions between the cerium(III) ion and various pollutants. In aqueous solutions, cerium can exist in both the trivalent (Ce³⁺) and, uniquely among lanthanides, a stable tetravalent (Ce⁴⁺) state, although the trivalent state is more common in this context. nih.gov

The primary mechanism for phosphorus removal is precipitation. researchgate.net Cerium(III) ions have a strong affinity for phosphate ions (PO₄³⁻), leading to the formation of a highly insoluble precipitate, cerium phosphate (CePO₄). mdpi.comresearchgate.net This reaction is robust across a broad pH spectrum, from acidic to alkaline conditions. mdpi.com At different pH levels, cerium can form various cationic hydroxide (B78521) species, which also aid in the adsorption and co-precipitation of phosphate. researchgate.net

For the removal of other pollutants, such as heavy metals and organic compounds, the mechanisms can be more varied and include:

Surface Complexation: Pollutants can bind directly to the surface of cerium-based precipitates. researchgate.net

Electrostatic Attraction: Charged pollutant ions can be attracted to the surface of cerium-containing particles. researchgate.net

Ion Exchange: In some cases, the cerium ion can exchange with other cations present in the water.

Co-precipitation: Pollutants can be trapped within the structure of the precipitating cerium compounds.

The formation of these complexes is governed by the principles of coordination chemistry, where the cerium ion acts as a metal center binding to ligands, which in this case are the pollutant molecules or ions. nih.gov

Development of Sensors and Detection Systems

The unique electronic and chemical properties of cerium compounds derived from cerous chloride heptahydrate make them valuable in the development of analytical sensors and detection systems. abchemicalindustries.comchemicalbook.comsigmaaldrich.com

Cerous chloride heptahydrate serves as a precursor for synthesizing cerium oxide (CeO₂) nanoparticles and nanocrystals. chemicalbook.com These nanomaterials are then integrated into sensor devices. For example, it has been used to fabricate zinc oxide (ZnO) and cerium oxide (CeO₂) nanocrystals for the electrochemical sensing of hydrogen peroxide (H₂O₂). chemicalbook.com

The sensing mechanism in these devices often relies on the redox properties of cerium. researchgate.net The ability of cerium to cycle between the Ce³⁺ and Ce⁴⁺ oxidation states is crucial for its role in electrochemical sensors. This property facilitates the transfer of electrons during the detection of the target analyte. Cerium oxide-based materials have also been investigated for their potential in detecting various organic compounds. researchgate.net

Coordination Chemistry and Complex Compound Research

Formation of Cerium(III) Coordination Complexes

The formation of coordination compounds from cerous chloride heptahydrate typically involves the reaction of the hydrated salt with various organic ligands in a suitable solvent. asianpubs.org The ligands, which can be oxygen and/or nitrogen donors, displace the water molecules coordinated to the cerium(III) ion to form new complexes. asianpubs.org The stoichiometry of the resulting complexes can vary, with common ratios of metal to ligand being 2:1, 1:1, and 1:2. asianpubs.org

A general procedure for the synthesis of these complexes involves dissolving cerous chloride heptahydrate in a minimal amount of a solvent like absolute ethanol (B145695). asianpubs.org A separate solution of the desired ligand in a solvent such as acetone (B3395972) is then added dropwise with constant stirring. asianpubs.org The addition of a solvent in which the complex is insoluble, like diethyl ether, facilitates the precipitation of the coordination compound. asianpubs.org The resulting solid is then filtered, dried under vacuum, and stored in sealed vials to prevent decomposition. asianpubs.org

For instance, coordination compounds of cerium(III) chloride have been successfully synthesized with ligands such as aliphatic amines, morpholines, piperidines, and pyrazole. asianpubs.org The synthesis often employs the commercially available cerous chloride heptahydrate, which is used as received. asianpubs.org The choice of solvent is critical, with absolute ethanol being a common choice, and acetone or other dried solvents used to dissolve the ligands. asianpubs.org

Ligand Design and Complexation Studies (e.g., Schiff Bases, Peptides)

Significant research has been dedicated to the design of specific ligands to form cerium(III) complexes with tailored properties. Schiff bases, which are formed from the condensation of a primary amine with an aldehyde or ketone, are a prominent class of ligands in this field. These ligands are often multidentate, meaning they can bind to the metal ion through multiple donor atoms, leading to stable complex formation.

For example, novel isatin-Schiff base ligands have been synthesized and subsequently reacted with cerous chloride heptahydrate via hydrothermal methods to produce cerium(III)-Schiff base complexes. rsc.orgnih.gov In one study, a Schiff base (L1) was prepared from isatin (B1672199) and 2-amino-3-hydroxypyridine. rsc.org This ligand was then used to synthesize a cerium(III) complex (C1). rsc.org Similarly, another isatin-Schiff base (L2) was synthesized from isatin and 2-amino-5-methylthio-1,3,4-thiadiazole, which was then reacted with cerium chloride to form complex C2. nih.gov

The complexation is often confirmed by various analytical techniques. For instance, elemental analysis provides the empirical formula of the complex, allowing for the determination of the metal-to-ligand ratio. rsc.orgnih.gov The non-hygroscopic and air-stable nature of these complexes, along with their solubility in solvents like DMSO and DMF, are also important physical properties that are characterized. nih.gov

Mixed-ligand complexes of cerium(III) have also been explored. One study involved the use of 2-hydroxybenzaldehyde oxime as a primary ligand and various amino acids, such as 2-amino-3-(1H-indol-3-yl)propanoic acid and 2-amino-4-(methylthio)butanoic acid, as secondary ligands. researchgate.net These studies contribute to a deeper understanding of the coordination preferences of the cerium(III) ion. researchgate.net

Separation Science and Rare Earth Element Chemistry

Methodologies for Cerium(III) Separation from Mixed Rare Earth Systems

The separation of cerium from other trivalent rare earth elements is a critical step in the purification of REEs. This is typically achieved by oxidizing Ce(III) to Ce(IV), which has vastly different chemical properties, facilitating its separation. scirp.orgsemanticscholar.org Without this oxidation step, separating trivalent cerium from its neighbors is exceedingly difficult. scirp.org

Solvent extraction, or liquid-liquid extraction, is a predominant method for separating rare earth elements. semanticscholar.orgmdpi.com The process for cerium often involves its oxidation to the tetravalent state, which is more readily extracted by various organic solvents than the trivalent REEs. semanticscholar.orgosti.govlongdom.org

The choice of acidic medium is crucial. Studies have been conducted in sulfuric, nitric, and hydrochloric acid mediums. longdom.org Nitric acid medium often yields the best results for cerium extraction. longdom.orgresearchgate.net For instance, using the extractant P507 in a nitric acid medium, with potassium persulfate and silver chloride as oxidants, has been shown to achieve over 98% cerium extraction with a purity exceeding 99%. longdom.org Another study using P507 with potassium persulfate and silver nitrate (B79036) as oxidants in a nitric medium reported a cerium recovery of over 99.9% with 99.9% purity. scirp.org

Various organophosphorus extractants are commonly employed, including di-(2-ethylhexyl) phosphoric acid (D2EHPA or P204), 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (PC88A or P507), and tributyl phosphate (B84403) (TBP). semanticscholar.orgresearchgate.net The effectiveness of these extractants can be influenced by the pH of the aqueous solution, the concentration of the extractant, and the metal ion concentration. researchgate.netnih.gov For example, with Cyanex 572, pH has been identified as the most influential parameter affecting cerium extraction. nih.gov

The separation of Ce(III) from other light REEs like Lanthanum (La), Praseodymium (Pr), and Neodymium (Nd) can also be achieved without oxidation, though it is more complex. A multi-stage, counter-current solvent extraction cascade using a mixture of methyltri-n-octylammonium nitrate (TOMANO₃) and tri-n-butyl phosphate (TBP) has been shown to be effective for the Ce(III)/Pr(III) pair. mdpi.com

Table 1: Research Findings on Solvent Extraction of Cerium

| Extractant | Oxidant | Medium | Cerium Recovery/Extraction | Purity | Source |

|---|---|---|---|---|---|

| P507 | Potassium persulfate + Silver chloride | Nitric | >98% | >99% | longdom.org |

| P507 | Potassium persulfate + Silver nitrate | Nitric | >99.9% | >99.9% | scirp.org |

| di(2-ethylhexyl)phosphoric acid | KMnO₄ | Nitric | Good Yield | High-Purity | osti.gov |

| PC88A | Not specified (Ce(III) form) | Sulfuric (for Sm/Ce separation) | Data not specified | Data not specified | researchgate.net |

Adsorption offers a promising alternative for REE separation, prized for generating less waste and enabling faster solid-liquid separation. nih.gov This method relies on the development of sorbents that have been chemically modified to exhibit high selectivity for specific REE ions.

A variety of materials have been investigated as potential sorbents, including composites, polymers, and metal-organic frameworks (MOFs). nih.govresearchgate.netacs.org

Graphite/Alginate (GRA) Composite : A composite synthesized by thermal annealing has shown significant potential for the selective separation of Ce(III) and La(III). nih.gov Under optimal conditions, this material demonstrated a maximum monolayer adsorption capacity of 200 mg/g for Ce(III) and 83.3 mg/g for La(III) at 25 °C, indicating a strong preference for cerium. nih.govnih.gov

Chelating Polymeric Sorbents : A sorbent based on a styrene-maleic anhydride (B1165640) copolymer modified with dithizone (B143531) was found to have a very high sorption capacity for Ce(III) ions, reaching 682.85 mg/g. researchgate.net

Metal-Organic Frameworks (MOFs) : MOFs, such as Cr-MIL-101 and its derivatives, have been functionalized to enhance REE adsorption. acs.org The adsorption capacity increases with specific functional groups, and materials like HKUST-1 have shown a high adsorption capacity of 353 mg/g for Ce(III) at a pH of 6. acs.orgresearchgate.net The mechanism is believed to involve ion exchange and the formation of Ce-O covalent bonds. researchgate.net

Other Modified Sorbents : Other investigated materials include modified mesoporous aluminosilicates and cerium-modified activated carbon, which has a high dispersion of Ce(III). oiccpress.comconsensus.app Titanium phosphate has also been studied, showing a maximum adsorption capacity of 158 mg/g for Ce(III). researchgate.net

Table 2: Performance of Modified Sorbents for Cerium(III) Adsorption

| Sorbent Material | Modification | Max. Adsorption Capacity for Ce(III) | Conditions | Source |

|---|---|---|---|---|

| Graphite/Alginate (GRA) | Thermal Annealing | 200 mg/g | 25 °C | nih.govnih.gov |

| Styrene-maleic anhydride copolymer | Dithizone | 682.85 mg/g | Not specified | researchgate.net |

| HKUST-1 (MOF) | - | 353 mg/g | pH 6 | researchgate.net |

| Titanium phosphate | - | 158 mg/g | 298 K | researchgate.net |

| Mesoporous aluminosilicate | - | 0.032 mmol/g | pH 4-8 | oiccpress.com |

Role in Industrial Rare Earth Production via Electrolytic Methods

Cerous chloride heptahydrate plays a crucial role in the production of cerium metal through fused salt electrolysis. iaea.org This electrometallurgical process is one of the primary methods for producing light rare earth metals. mdpi.com The process involves the electrolysis of a molten mixture of salts, where anhydrous cerium chloride is the source of the cerium metal.

A critical prerequisite for this process is the dehydration of cerous chloride heptahydrate (CeCl₃·7H₂O). The presence of water adversely affects the efficiency and purity of the metal produced. google.com The thermal decomposition of CeCl₃·7H₂O in air involves dehydration, which is completed by 224 °C, followed by hydrolysis at higher temperatures (170-480 °C). researchgate.net Therefore, dehydration must be carefully controlled to prevent the formation of oxychlorides, which are detrimental to the electrolysis process. researchgate.net

In a typical industrial setup, the electrolyte is a eutectic mixture of cerium chloride, sodium chloride (NaCl), and potassium chloride (KCl). iaea.org For example, an electrolyte with a mole ratio of 0.2 CeCl₃ : 0.34 NaCl : 0.54 KCl can be used. iaea.org The electrolysis is carried out in an inert atmosphere, such as helium, at temperatures above the melting point of the salt mixture, typically between 680°C and 720°C. iaea.org By applying a direct current, cerium metal is deposited at the cathode. Research has shown that the duration and temperature of electrolysis significantly impact the yield, with one study reporting a 60% yield after 3 hours of electrolysis at 720°C. iaea.org While chloride-based electrolysis can produce high-purity metal, it faces challenges such as the generation of toxic chlorine gas and lower current efficiency compared to fluoride (B91410) systems. mdpi.comresearchgate.net

Advanced Characterization and Spectroscopic Investigations

Vibrational Spectroscopy (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and bonding within cerous chloride heptahydrate.

FTIR Spectroscopy: The FTIR spectrum of CeCl₃·7H₂O is characterized by specific absorption bands. A broad band in the region of 3400–3200 cm⁻¹ is indicative of the O–H stretching vibrations of the water of hydration. The presence of Ce–Cl bonds is identified by absorptions in the lower frequency range of 450–300 cm⁻¹. The identification of these characteristic peaks by FTIR confirms the hydrated nature of the compound. thermofisher.comthermofisher.com In studies involving the synthesis of materials from cerous chloride heptahydrate, FTIR is used to track the transformation of the precursor and the formation of new chemical bonds. nih.govbu.edu.egphyschemres.org For instance, in the synthesis of an imine complex, IR spectra were recorded on a Shimadzu FTIR-8400 S spectrophotometer using KBr pellets in the 4000–400 cm⁻¹ range. orientjchem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Data for cerous chloride heptahydrate has been recorded using FT-Raman techniques. nih.govnih.gov In the synthesis and characterization of cerium-containing chlorapatite, Raman spectroscopy was one of the methods used to analyze the resulting material. nih.gov Similarly, in the study of nanoceria, Raman spectroscopy is a key tool for investigating the structure and defects of the resulting oxide, which can be synthesized from cerous chloride heptahydrate. rsc.org

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of organic molecules. However, its application to paramagnetic compounds like cerous chloride heptahydrate can be complex. The paramagnetic Ce³⁺ ion can cause significant broadening and shifting of NMR signals.

While direct NMR data for cerous chloride heptahydrate itself is not commonly reported due to its paramagnetic nature, it is frequently used as a catalyst in organic reactions. orientjchem.orgorgsyn.orgscielo.br In these cases, ¹H NMR and ¹³C NMR are used to characterize the organic products of the reaction, which was catalyzed by CeCl₃·7H₂O. orientjchem.orgorgsyn.orgscielo.br For example, in a one-pot three-component Mannich reaction catalyzed by cerous chloride heptahydrate, the resulting β-amino carbonyl compounds were characterized using ¹H NMR and ¹³C NMR spectroscopy. scielo.br Similarly, in the synthesis of an imine complex, ¹H NMR and ¹³C NMR spectra were recorded on a Bruker Avance 300 MHz spectrometer. orientjchem.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of compounds. In the context of cerous chloride heptahydrate, it is often used in conjunction with thermal analysis techniques.

Thermogravimetry-Mass Spectrometry (TG-MS): This hyphenated technique is particularly useful for studying the decomposition of cerous chloride heptahydrate. As the compound is heated, the evolved gases are analyzed by the mass spectrometer. Studies have shown that upon heating in an air atmosphere, water is the first gas to evolve. researchgate.netcnnmol.comresearchgate.net At higher temperatures, the hydrolysis of CeCl₃ leads to the evolution of hydrogen chloride (HCl), and at even higher temperatures, the oxidation of the chloride can produce chlorine gas (Cl₂). researchgate.netcnnmol.comresearchgate.net Specifically, MS analysis detected H₂O (m/z = 18) evolving around 175°C, while HCl (m/z = 36) and Cl (m/z = 35) were detected between 365°C and 460°C. researchgate.net Cl₂ (m/z = 70) was detected above 460°C. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to characterize complexes and organic molecules synthesized using cerous chloride heptahydrate as a catalyst or precursor. orientjchem.org

X-ray Diffraction (XRD) for Structural Elucidation

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials. It is used to confirm the phase and crystallinity of cerous chloride heptahydrate and its decomposition products.

Studies on the thermal decomposition of CeCl₃·7H₂O have utilized XRD to identify the phases present at different temperatures. researchgate.netcnnmol.comresearchgate.netresearchgate.net For example, XRD patterns of the dehydration products at 105°C, 170°C, 185°C, and 224°C have been analyzed. researchgate.netresearchgate.net At 170°C, the XRD pattern shows the presence of multiple cerium chloride hydrates, and at 185°C, the diffraction peaks corresponding to anhydrous CeCl₃ become stronger. researchgate.net Upon further heating, the formation of cerium oxides like CeO₂ can be observed, with its characteristic diffraction peaks appearing at higher temperatures. researchgate.net XRD is also a crucial characterization technique in the synthesis of materials like cerium-containing chlorapatite and other nanoparticles where cerous chloride heptahydrate is a starting material. nih.govbu.edu.egphyschemres.org

Electron Microscopy Techniques (e.g., SEM, FESEM, HR-TEM)

Electron microscopy techniques are vital for examining the surface morphology and microstructure of cerous chloride heptahydrate and its derivatives.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM): SEM and FESEM are used to visualize the surface topography of materials. In the study of the thermal decomposition of CeCl₃·7H₂O, FESEM images have been taken at various temperatures (105°C, 170°C, 185°C, and 224°C) to observe changes in particle morphology. researchgate.net These techniques are also applied to characterize the products of syntheses involving cerous chloride heptahydrate, such as cerium-containing chlorapatite and various nanoparticles. nih.govbu.edu.egphyschemres.orgpubcompare.ai

High-Resolution Transmission Electron Microscopy (HR-TEM): HR-TEM provides detailed microstructural information at the nanoscale. It has been used to characterize nanoparticles synthesized from cerous chloride heptahydrate precursors. physchemres.orgpubcompare.ai

Energy-dispersive X-ray spectroscopy (EDXS or EDS), often coupled with electron microscopy, is used for elemental analysis of the samples. nih.govbu.edu.egphyschemres.orgresearchgate.net

Thermal Analysis (e.g., TG-DTA, TG-MS) for Decomposition Studies

Thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are fundamental for understanding the thermal stability and decomposition behavior of cerous chloride heptahydrate.

Thermogravimetric-Differential Thermal Analysis (TG-DTA): TG-DTA studies of CeCl₃·7H₂O show that it undergoes a multi-step decomposition process upon heating. bu.edu.egresearchgate.netcnnmol.com The dehydration process, involving the loss of its seven water molecules, is completed by approximately 224°C. researchgate.netcnnmol.com This is followed by hydrolysis reactions occurring between 170°C and 480°C, and finally, the oxidation of the resulting cerium chloride at temperatures above 480°C. researchgate.netcnnmol.com The dehydration is not a simple one-step process but occurs in stages, with the formation of lower hydrates as intermediates. smolecule.com

Thermogravimetry-Mass Spectrometry (TG-MS): As mentioned earlier, TG-MS combines the mass loss information from TGA with the identification of the evolved gases by MS, providing a comprehensive picture of the decomposition mechanism. researchgate.netcnnmol.comresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. Since Ce(III) is a paramagnetic ion (with one unpaired 4f electron), ESR spectroscopy can be used to study cerous chloride heptahydrate and its complexes. ChemicalBook provides an ESR spectrum for cerous chloride heptahydrate. chemicalbook.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Geometry Optimization and Electronic Structure Analysis

The process of geometry optimization involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. This analysis provides crucial data on bond lengths, bond angles, and dihedral angles. Following optimization, an electronic structure analysis can reveal details about the distribution of electrons within the molecule, which governs its chemical properties and reactivity.

While databases like the Materials Project provide crystallographic information for the anhydrous form, cerium(III) chloride (CeCl₃), detailing a hexagonal crystal structure with specific Ce-Cl bond lengths, similar computationally derived and optimized geometry for the heptahydrate complex is not found in the surveyed literature.

Prediction of Spectroscopic Properties (e.g., Vibrational Spectra)

Computational methods, particularly DFT, are frequently used to predict vibrational spectra (such as Infrared and Raman). These theoretical spectra can aid in the interpretation of experimental data by assigning specific vibrational modes to observed spectral peaks.

Research has shown that the accurate prediction of vibrational frequencies for cerium-containing compounds, such as CO adsorbed on ceria surfaces, can be challenging for conventional DFT methods and often requires more advanced hybrid functionals for good agreement with experimental results. aps.org However, no studies were identified that specifically predict the vibrational spectrum of isolated cerous chloride heptahydrate.

Analysis of Molecular Orbitals (e.g., HOMO/LUMO)

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

Despite the importance of these parameters, no specific computational studies detailing the HOMO-LUMO energies or the electronic band gap for cerous chloride heptahydrate have been found. General principles of HOMO-LUMO analysis are well-established, but their application to this specific compound is not documented in the available literature.

Reaction Mechanism Elucidation through Computational Modeling

Cerous chloride heptahydrate is known to catalyze various organic reactions, such as the Luche reduction and methoximation reactions. researchgate.netwikipedia.org While plausible reaction mechanisms for these transformations have been proposed based on experimental outcomes, computational modeling to elucidate the step-by-step pathways, identify transition states, and calculate activation energies is not reported. Such computational studies are crucial for a deeper, molecular-level understanding of the catalyst's role and for optimizing reaction conditions. For instance, a computational study on hydrazone synthesis catalyzed by CeCl₃·7H₂O was performed to understand the stability of different isomers, but it did not detail the catalytic mechanism itself. researchgate.net

Thermodynamic and Kinetic Parameter Predictions

Computational chemistry can predict key thermodynamic and kinetic parameters, such as enthalpy of formation, Gibbs free energy, and reaction rate constants. These predictions are valuable for understanding the feasibility and dynamics of chemical processes.

Experimental studies have investigated the thermodynamics of molten salt mixtures containing anhydrous cerium(III) chloride and the kinetics of its thermal decomposition. researchgate.netresearchgate.net However, computational studies that predict these parameters for cerous chloride heptahydrate are absent from the reviewed literature. Such theoretical data would be invaluable for applications like thermal energy storage, where the dehydration and hydration thermodynamics of salt hydrates are critical.

Emerging Research Frontiers

Sustainable and Green Chemical Syntheses Utilizing Cerous Chloride Heptahydrate

Cerous chloride heptahydrate has emerged as a champion in the field of green chemistry due to its low toxicity, low cost, and water tolerance, unlike many conventional Lewis acids. researchgate.netresearchgate.net Researchers are increasingly utilizing it as an environmentally friendly catalyst to promote a wide range of organic transformations under milder and more sustainable conditions. researchgate.net Its effectiveness in aqueous media and solvent-free conditions further enhances its green credentials. tandfonline.comresearchgate.netresearchgate.net

The application of cerous chloride heptahydrate as a green catalyst is extensive. It has been successfully used to catalyze the Biginelli cyclocondensation reaction, offering high yields and short reaction times in a process that is a significant improvement over the original 1893 method. researchgate.netnih.gov It also promotes the three-component direct Mannich reaction efficiently and can be recycled, which aligns with green chemistry principles of atom economy and catalyst reusability. researchgate.net Furthermore, it has been employed in the synthesis of Schiff bases under solvent-free conditions, providing good yields and a cleaner work-up. researchgate.nettandfonline.com Other green applications include its use in the synthesis of methoximes, important motifs in pharmaceuticals and agrochemicals, and in Michael addition reactions. unicam.itnih.govroyalsocietypublishing.org These syntheses often require only catalytic amounts of the cerium salt and can proceed in environmentally benign solvents like water or ethanol (B145695), or even without any solvent. tandfonline.comresearchgate.networdpress.com

Table 1: Examples of Green Chemical Syntheses Catalyzed by Cerous Chloride Heptahydrate

| Reaction Type | Key Advantages | Reaction Conditions | Reference(s) |

|---|---|---|---|

| Biginelli Reaction | High yields, short reaction times, simple work-up. | Catalyst: CeCl₃·7H₂O (25% mol) under various conditions. | researchgate.netnih.gov |

| Mannich Reaction | High yield, recyclable catalyst, mild conditions. | Catalytic amounts of CeCl₃·7H₂O. | researchgate.net |

| Schiff Base Synthesis | Good yields, solvent-free. | Catalyzed by CeCl₃·7H₂O under solvent-free conditions. | researchgate.nettandfonline.com |

| Enamination | High chemoselectivity, mild conditions. | Catalytic amounts in aqueous media or solvent-free conditions. | researchgate.netresearchgate.net |

| Methoximation | Eco-friendly promoter, no special precautions needed. | CeCl₃·7H₂O in EtOH at 50°C. | nih.govroyalsocietypublishing.org |

| Michael Addition | Efficient promotion, mild and neutral conditions. | CeCl₃·7H₂O in combination with sodium iodide. | unicam.itchemicalbook.com |

Novel Applications in Specialized Industrial Processes (e.g., Fuel Cells)

The utility of cerous chloride heptahydrate extends to specialized industrial processes, most notably in the advancement of fuel cell technology. hnkingway.com Fuel cells are a cornerstone of clean energy systems, and cerium compounds, derived from precursors like cerous chloride heptahydrate, are proving essential for enhancing their efficiency and durability. hnkingway.comstanfordmaterials.com

In high-temperature polymer electrolyte membrane fuel cells (PEMFCs), cerous chloride heptahydrate is used to synthesize carbon nanofiber composites that form the cathode. chemicalbook.com For proton exchange membranes, which are central to PEMFCs, cerium ions (Ce³⁺) act as radical scavengers. sfu.ca The internal environment of a fuel cell is rich in free radicals that can degrade the membrane, and the introduction of cerium ions mitigates this chemical degradation, thereby extending the lifespan of the fuel cell. sfu.cagoogle.com Cerium chloride also finds application in solid oxide fuel cells (SOFCs), where it can be used as an electrolyte material, facilitating the electrochemical reactions that generate power. marketpublishers.com The catalytic properties of cerium enhance the efficiency of these reactions, making it a key component in the development of next-generation energy storage and conversion systems. hnkingway.commarketpublishers.com

Table 2: Role of Cerous Chloride Heptahydrate in Fuel Cell Technology

| Fuel Cell Type | Component | Function of Cerium Compound | Reference(s) |

|---|---|---|---|

| Polymer Electrolyte Membrane Fuel Cell (PEMFC) | Membrane Electrode Assembly (MEA) | Precursor for cathode materials (carbon nanofiber composites). | chemicalbook.com |

| Polymer Electrolyte Membrane Fuel Cell (PEMFC) | Polymer Electrolyte Membrane (PEM) | Additive (Ce³⁺ ions) to neutralize anionic groups and act as a radical scavenger, improving membrane durability. | sfu.cagoogle.com |

| Solid Oxide Fuel Cell (SOFC) | Electrolyte | Acts as an electrolyte material, enhancing electrochemical reactions. | marketpublishers.com |

Beyond fuel cells, cerous chloride heptahydrate serves as an additive in corrosion-inhibiting formulations and coatings. chemicalbook.com

Interdisciplinary Research Integrating Materials Science and Organic Chemistry

The synergy between materials science and organic chemistry is vividly illustrated by the research surrounding cerous chloride heptahydrate. The compound serves as a crucial precursor in the synthesis of advanced materials, particularly cerium oxide (CeO₂) nanoparticles, where principles of organic chemistry are fundamental to controlling the material's properties. chemimpex.comnih.gov

Organic synthesis techniques are employed to create these nanomaterials with specific sizes and surface characteristics. stanfordmaterials.com For instance, cerous chloride heptahydrate is used in precipitation and hydrothermal methods to produce cerium oxide nanoparticles. nih.govibg.edu.tr These synthesis methods often involve organic molecules that act as capping or stabilizing agents to control particle growth and prevent aggregation. nih.govrsc.org The resulting cerium oxide nanoparticles are valuable in materials science for their catalytic and optical properties. chemimpex.comnanorh.com

This interdisciplinary approach is evident in the development of novel catalysts. Cerium oxide nanoparticles, synthesized from cerous chloride heptahydrate, are explored for their catalytic activity in environmental applications, such as the photocatalytic degradation of pollutants. chemicalbook.comchemimpex.com This bridges the gap between the organic synthesis of the catalyst and its application in materials-based environmental remediation. Furthermore, the use of cerous chloride heptahydrate to facilitate organic reactions on the surface of catalyst supports represents a direct integration of organic chemistry within materials science to create functional systems. nanorh.comsamaterials.com This research frontier highlights how a simple inorganic salt can be a cornerstone for developing complex, functional materials through the combined expertise of organic chemists and materials scientists.

Q & A

Q. What are the recommended methods for synthesizing and purifying cerous chloride heptahydrate in laboratory settings?

- Methodological Answer : Cerous chloride heptahydrate (CeCl₃·7H₂O) is synthesized by dissolving cerium oxide (CeO₂) in hydrochloric acid under controlled heating (60–80°C). The solution is filtered, concentrated via rotary evaporation, and crystallized at low temperatures (4°C). Purification involves recrystallization in ethanol-water mixtures to remove impurities like unreacted CeO₂ or chloride byproducts. Thermal gravimetric analysis (TGA) confirms the hydration state, while inductively coupled plasma mass spectrometry (ICP-MS) ensures elemental purity (>99%) .

Q. How can researchers verify the structural integrity and hydration state of cerous chloride heptahydrate?

- Methodological Answer : X-ray diffraction (XRD) is used to confirm crystallinity and lattice parameters. Differential scanning calorimetry (DSC) and TGA analyze dehydration behavior: the heptahydrate loses water in stages, with complete dehydration occurring at ~230°C. Fourier-transform infrared spectroscopy (FTIR) identifies O–H stretching (3400–3200 cm⁻¹) and Ce–Cl bonds (450–300 cm⁻¹). Karl Fischer titration quantifies residual water content .

Q. What are the critical handling and storage protocols to maintain stability?

- Methodological Answer : Due to its hygroscopic nature, store CeCl₃·7H₂O in airtight containers under inert gas (argon/nitrogen) at room temperature (20–25°C). Avoid exposure to humidity (>40% RH) and direct sunlight. Use desiccants (e.g., silica gel) in storage cabinets. For long-term stability, monitor via periodic XRD and moisture analysis .

Q. Which analytical techniques are optimal for assessing purity and detecting impurities?

- Methodological Answer : ICP-MS or atomic absorption spectroscopy (AAS) quantifies trace metals (e.g., La³⁺, Pr³⁺). Ion chromatography detects anion impurities (e.g., NO₃⁻, SO₄²⁻). Purity ≥99% is validated using titration with EDTA (complexometric titration at pH 5–6, xylenol orange indicator). Impurity thresholds should align with ACS reagent standards .

Q. How does solubility in polar and non-polar solvents influence experimental design?

- Methodological Answer : CeCl₃·7H₂O is highly soluble in water (1.25 g/mL at 25°C) and ethanol, moderately in acetone, and sparingly in tetrahydrofuran (THF). Solvent choice impacts reaction kinetics: aqueous solutions are preferred for hydrolysis-sensitive reactions, while ethanol enhances solubility of organic substrates. Pre-dissolve the compound in degassed solvents to prevent oxidation .

Advanced Research Questions

Q. How does thermal decomposition behavior affect its application in high-temperature catalysis?

- Methodological Answer : TGA-DSC studies show CeCl₃·7H₂O dehydrates stepwise (90–230°C), forming anhydrous CeCl₃, which melts at 848°C. For catalytic applications (e.g., Friedel-Crafts alkylation), pre-activation at 200°C under vacuum ensures complete dehydration. Monitor phase transitions using in-situ XRD to avoid structural collapse .

Q. What mechanistic insights explain its role as a Lewis acid catalyst in organic synthesis?

- Methodological Answer : Ce³⁺ ions act as Lewis acid sites, polarizing carbonyl groups in substrates like ketones or esters. Kinetic studies (e.g., NMR reaction monitoring) reveal rate enhancement in Diels-Alder reactions. Compare catalytic efficiency with other lanthanides (e.g., LaCl₃) using turnover frequency (TOF) calculations and density functional theory (DFT) simulations .

Q. How can researchers address discrepancies in reported physical properties (e.g., density, solubility)?

- Methodological Answer : Variations in density (3.92–3.94 g/cm³) arise from hydration state and crystallinity. Standardize measurements using pycnometry for solids and viscometry for solutions. For solubility conflicts, use controlled saturation methods: equilibrate excess CeCl₃·7H₂O in solvent, filter, and quantify via gravimetry. Cross-validate with literature from peer-reviewed journals .

Q. What advanced characterization methods resolve structural ambiguities in hydrated vs. anhydrous forms?

Q. How can experimental conditions be optimized for CeCl₃·7H₂O-mediated photochemical reactions?

- Methodological Answer :

UV-Vis spectroscopy identifies Ce³⁺ absorption bands (250–300 nm). Use quartz reactors for UV light penetration. Optimize Ce³⁺ concentration (0.1–1.0 mM) to balance photon absorption and scattering. Compare quantum yields under N₂ vs. O₂ atmospheres to assess oxidative quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.